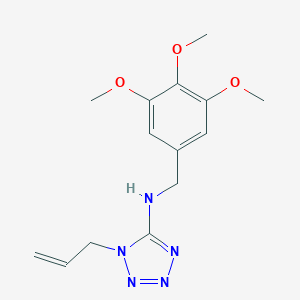![molecular formula C22H21N5O B275550 (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as PTBA, is a small molecule that has been studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may be able to disrupt the function of these other proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its potential anti-cancer properties, (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been studied for its effects on other biological processes. In a study published in the Journal of Biological Chemistry, (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine was found to inhibit the activity of an enzyme called monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could potentially lead to increased levels of these neurotransmitters in the brain, which could have therapeutic effects for certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins. This makes it a potentially useful tool for studying the function of these proteins in cells and tissues. However, one limitation of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is that it is a relatively new molecule that has not yet been extensively studied in vivo. More research is needed to fully understand its potential therapeutic properties and any potential side effects.
Direcciones Futuras
There are several potential future directions for research on (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One area of interest is the development of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine-based drugs for the treatment of cancer and other diseases. Another area of interest is the further characterization of the mechanism of action of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine and its effects on other biological processes. Finally, more research is needed to determine the safety and efficacy of (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in vivo, particularly in animal models and clinical trials.
Métodos De Síntesis
(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-(1-phenylethyl)benzaldehyde, which is then reacted with sodium azide to form 3-(1-phenylethyl)-1H-tetrazole. This compound is then reacted with 3-bromobenzyl alcohol to form (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.
Aplicaciones Científicas De Investigación
(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine was found to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine was also found to be effective at inhibiting the growth of cancer cells that were resistant to traditional chemotherapy drugs.
Propiedades
Fórmula molecular |
C22H21N5O |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-17(19-10-4-2-5-11-19)23-16-18-9-8-14-21(15-18)28-22-24-25-26-27(22)20-12-6-3-7-13-20/h2-15,17,23H,16H2,1H3 |
Clave InChI |
BLPJADZLWZYSIL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)



